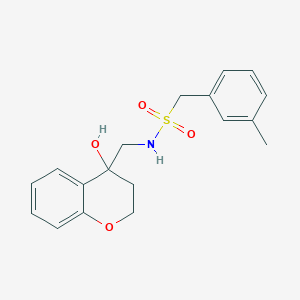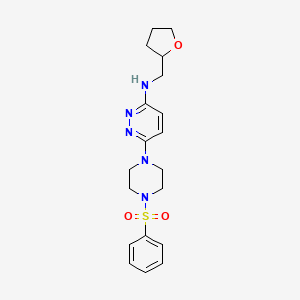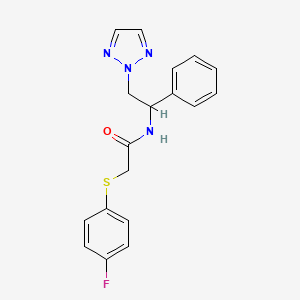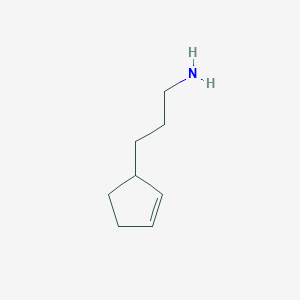
1-(4-Hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C25H22F3N5O2S2 and its molecular weight is 545.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research involving compounds with similar structural motifs, such as thiazolopyrimidines and quinazolinone derivatives, indicates a focus on synthesizing novel heterocyclic compounds with potential antimicrobial activities. For example, Abdel-Mohsen's work on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline explores the synthesis of compounds with potential antimicrobial properties, which may parallel interests in studying our compound for similar applications (Shawkat A. Abdel-Mohsen, 2003).
Antituberculosis and Cytotoxicity Studies
Similarly, the study by Chitra et al. on 3-heteroarylthioquinoline derivatives includes in vitro antituberculosis and cytotoxicity evaluations, highlighting the potential for compounds with thiazol-4-yl and quinazolin-4-yl elements to contribute to the development of new therapeutic agents (Selvam Chitra et al., 2011).
Photophysics and Theoretical Studies
The photophysical properties of dihydroquinazolinone derivatives, as investigated by Pannipara et al., offer insights into the solvent polarity effects on the excited states of such compounds. This could suggest avenues for research into the photophysical behavior of our compound under different environmental conditions, which may have implications for its use in photochemical applications (M. Pannipara et al., 2017).
Propiedades
Número CAS |
689266-90-8 |
|---|---|
Fórmula molecular |
C25H22F3N5O2S2 |
Peso molecular |
545.6 |
Nombre IUPAC |
1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C25H22F3N5O2S2/c26-25(27,28)16-5-3-4-15(12-16)24(35)8-10-33(11-9-24)20(34)13-17-14-37-23(29-17)32-21-18-6-1-2-7-19(18)30-22(36)31-21/h1-7,12,14,35H,8-11,13H2,(H2,29,30,31,32,36) |
Clave InChI |
CBGROMFXVCITIY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2387648.png)
![2-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2387649.png)




![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2387660.png)
![1H-Indol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2387662.png)
![N-[(5-bromothien-2-yl)methyl]-N-ethylamine](/img/structure/B2387664.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2387665.png)


![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2387670.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2387671.png)